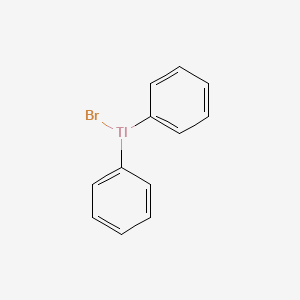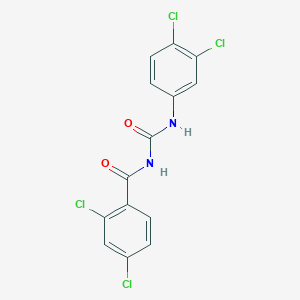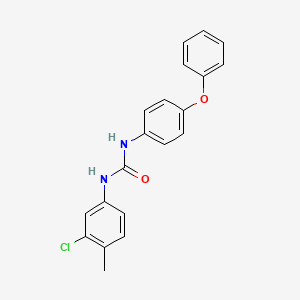
3,5-dichloro-1-cyclohexyl-2(1H)-pyrazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-1-cyclohexyl-2(1H)-pyrazinone is a chemical compound that belongs to the class of pyrazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-1-cyclohexyl-2(1H)-pyrazinone typically involves the chlorination of a cyclohexyl-substituted pyrazinone precursor. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination reactions with optimized reaction conditions to ensure high yield and purity. The process would include steps for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-1-cyclohexyl-2(1H)-pyrazinone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrazinones with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity and could be studied for its potential as a drug candidate.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-1-cyclohexyl-2(1H)-pyrazinone would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-2(1H)-pyrazinone: Lacks the cyclohexyl group.
1-cyclohexyl-2(1H)-pyrazinone: Lacks the chlorine atoms.
3-chloro-1-cyclohexyl-2(1H)-pyrazinone: Has only one chlorine atom.
Uniqueness
3,5-dichloro-1-cyclohexyl-2(1H)-pyrazinone is unique due to the presence of both chlorine atoms and the cyclohexyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
87486-36-0 |
|---|---|
Molecular Formula |
C10H12Cl2N2O |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
3,5-dichloro-1-cyclohexylpyrazin-2-one |
InChI |
InChI=1S/C10H12Cl2N2O/c11-8-6-14(10(15)9(12)13-8)7-4-2-1-3-5-7/h6-7H,1-5H2 |
InChI Key |
BERXBWSTMOGSCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=C(C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


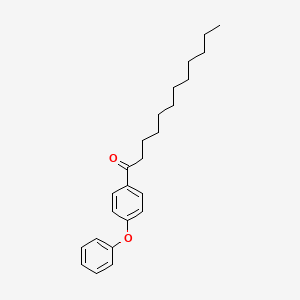

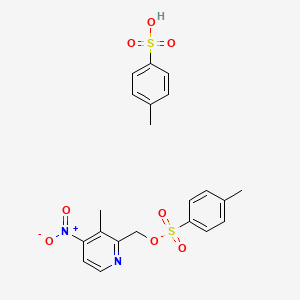
![4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine](/img/structure/B11946379.png)

